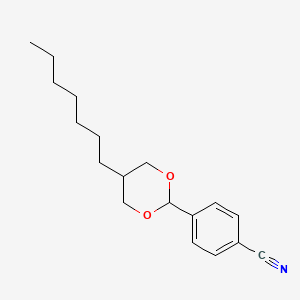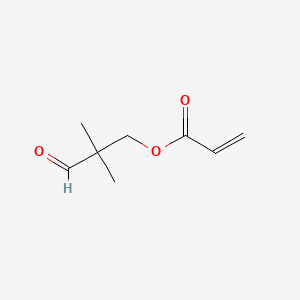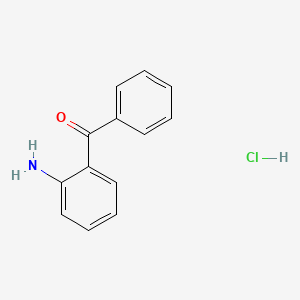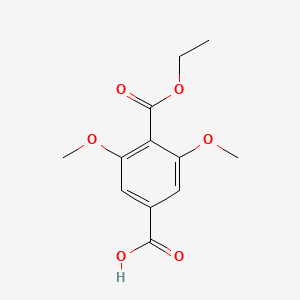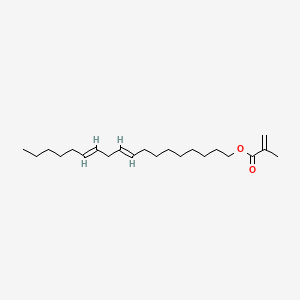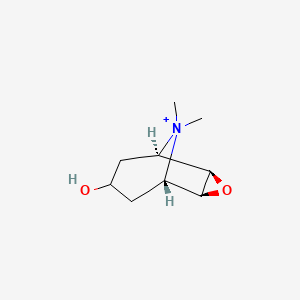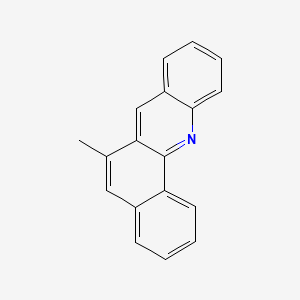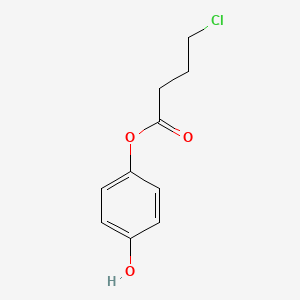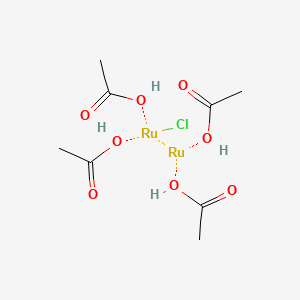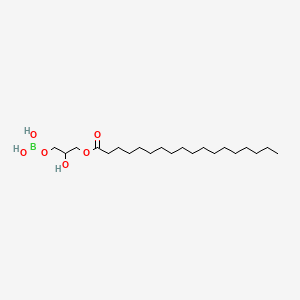
2-(2-Ethylbutyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylbutyl)cyclopentan-1-one is an organic compound with the molecular formula C11H20O It is a cyclopentanone derivative, characterized by the presence of an ethylbutyl group attached to the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields under controlled reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylbutyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethylbutyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylbutyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. As a cyclopentanone derivative, it can participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: The parent compound, lacking the ethylbutyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of an ethylbutyl group.
2-Phenylcyclopentanone: A derivative with a phenyl group attached to the cyclopentanone ring.
Uniqueness
2-(2-Ethylbutyl)cyclopentan-1-one is unique due to the presence of the ethylbutyl group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
87376-02-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-(2-ethylbutyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-9(4-2)8-10-6-5-7-11(10)12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
XRFSVJNHSAGDIS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


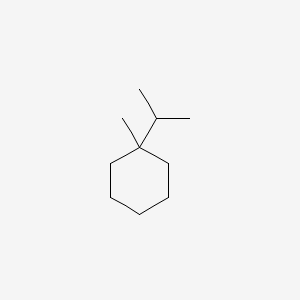
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


